molecular formula C14H17N5O2 B14342926 5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile CAS No. 92589-89-4

5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile

Cat. No.: B14342926
CAS No.: 92589-89-4
M. Wt: 287.32 g/mol
InChI Key: GIQGMHGIIXSCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile is an organic compound with a complex structure that includes multiple nitrile groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the introduction of nitrile groups through cyanation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrile compounds.

Scientific Research Applications

5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-5-nitrononane-1,3,7,9-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro and nitrile groups can participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylnonane: A simpler hydrocarbon with similar carbon chain length but lacking the nitro and nitrile groups.

    5-Nitrononane: Contains a nitro group but lacks the multiple nitrile groups.

    Nonane-1,3,7,9-tetracarbonitrile: Similar structure but without the methyl and nitro groups.

Properties

CAS No.

92589-89-4

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

5-methyl-5-nitrononane-1,3,7,9-tetracarbonitrile

InChI

InChI=1S/C14H17N5O2/c1-14(19(20)21,8-12(10-17)4-2-6-15)9-13(11-18)5-3-7-16/h12-13H,2-5,8-9H2,1H3

InChI Key

GIQGMHGIIXSCAK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CCC#N)C#N)(CC(CCC#N)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.